N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

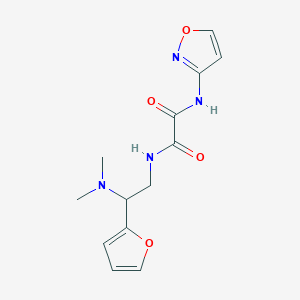

N1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylamino-furan ethyl group at the N1 position and an isoxazol-3-yl substituent at the N2 position.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-17(2)9(10-4-3-6-20-10)8-14-12(18)13(19)15-11-5-7-21-16-11/h3-7,9H,8H2,1-2H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYWQTWCSGBIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS Number: 899747-17-2) is a chemical compound that has garnered attention for its potential biological activities. Its structure, which includes a furan moiety and an isoxazole ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been explored for its potential as an inhibitor of neuraminidase (NA), an enzyme critical for the replication of influenza viruses.

Key Findings:

- Inhibition of Neuraminidase : In a study evaluating various oxalamide derivatives, it was found that certain modifications could enhance inhibitory activity against NA, with some derivatives showing IC50 values comparable to established inhibitors like oseltamivir .

- Molecular Docking Studies : Docking simulations indicated that the oxalamide group forms strong hydrogen bonds with essential residues in the NA active site, suggesting a favorable binding conformation that enhances inhibitory potency .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Neuraminidase Inhibition | Influenza Virus NA | 0.09 μM | |

| Cytotoxicity | Cancer Cell Lines | Varies | |

| Anti-inflammatory | Various Pathways | Not quantified |

Case Studies

Recent studies have explored the compound's effects in various biological contexts:

- Anti-influenza Activity :

-

Cytotoxic Properties :

- Preliminary cytotoxicity assays on cancer cell lines revealed that modifications to the oxalamide structure could lead to enhanced anticancer activity, although specific IC50 values were not uniformly reported across studies.

- Anti-inflammatory Effects :

Scientific Research Applications

Medicinal Chemistry

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that compounds with isoxazole and oxalamide structures exhibit cytotoxic effects against cancer cell lines. The unique structure may enhance selectivity towards cancerous cells while minimizing effects on normal cells.

- Antimicrobial Properties : The furan ring has been associated with antimicrobial activity, making this compound a candidate for developing new antibiotics.

Agricultural Applications

The compound's biological activity extends to agricultural uses:

- Pesticidal Activity : Research indicates that compounds containing furan and isoxazole rings can act as effective pesticides. They may disrupt metabolic processes in pests, leading to increased crop yields.

Material Sciences

In material sciences, this compound may be utilized for:

- Polymer Development : The unique chemical structure can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Evaluation

A study investigating the anticancer properties of this compound involved testing against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further optimization could lead to potent anticancer agents.

Case Study 2: Pesticidal Efficacy

Research conducted on the pesticidal efficacy of compounds similar to this compound showed promising results in controlling aphid populations in agricultural settings. Field trials demonstrated a reduction in pest numbers by over 70% when applied at recommended dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide-Based Umami Agonists

A key analog is N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) , a high-potency umami agonist. Both compounds share the oxalamide backbone but differ in substituents:

- S336 employs a pyridin-2-yl ethyl group and a dimethoxybenzyl group, enhancing receptor binding to hTAS1R1/hTAS1R3 umami taste receptors .

- Target compound replaces these with a dimethylamino-furan ethyl group and isoxazole, likely altering solubility and metabolic pathways.

Metabolism : S336 undergoes rapid hepatic metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability for oxalamides . This implies the target compound may share similar resistance to enzymatic degradation, though furan and isoxazole moieties could introduce unique phase I oxidation pathways.

Antimicrobial Oxalamides (GMC Series)

The GMC series (e.g., GMC-1 to GMC-5) features oxalamides with isoindoline-1,3-dione and halogenated/methoxylated aryl groups. Key comparisons:

Structural Insights :

- The target compound’s dimethylamino-furan group may enhance membrane permeability compared to GMC’s halogenated aryl groups.

Pesticide Acetamides

Functional Group Impact :

- Chloroacetamide herbicides rely on electrophilic chlorine for activity, whereas the target compound’s heterocycles suggest a different mechanism, possibly involving hydrogen bonding or π-π interactions.

Metabolic Stability

- Oxalamides : FAO/WHO studies show oxalamides like S336 are metabolized rapidly in hepatocytes without amide bond cleavage, indicating stability .

- Furan Metabolism: Furans are typically oxidized to reactive intermediates (e.g., epoxides), but the dimethylamino group in the target compound may sterically hinder such pathways .

Data Tables

Table 1: Structural and Functional Comparison of Oxalamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.